(5,6-Difluoro-1H-indol-3-YL)methanamine is a chemical compound classified as a derivative of indole, which is a significant heterocyclic structure found in numerous natural products and pharmaceuticals. This compound is notable for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The presence of fluorine atoms in its structure enhances its stability and biological efficacy, making it a valuable candidate for various scientific applications.
The compound can be sourced from chemical suppliers such as BenchChem and is also documented in databases like PubChem, which provides comprehensive chemical data and synthesis methods. Its unique properties stem from the specific arrangement of fluorine atoms on the indole ring.
(5,6-Difluoro-1H-indol-3-YL)methanamine belongs to the class of indole derivatives. Indoles are recognized for their role in medicinal chemistry due to their ability to interact with various biological targets. The addition of fluorine atoms typically enhances the lipophilicity and metabolic stability of these compounds, contributing to their therapeutic potential.
The synthesis of (5,6-Difluoro-1H-indol-3-YL)methanamine can be achieved through several methods:
Industrial production often utilizes multi-step processes that ensure high yields and purity. Specialized fluorinating agents and catalysts are used to achieve the desired substitution pattern on the indole ring. The conditions for these reactions must be carefully controlled to optimize product formation and minimize by-products.
The molecular formula for (5,6-Difluoro-1H-indol-3-YL)methanamine is . The InChI representation is:
This structure features two fluorine atoms positioned at the 5 and 6 positions of the indole ring, which significantly influences its chemical behavior and biological activity.
The compound has a molecular weight of approximately 182.17 g/mol. Its structural uniqueness contributes to enhanced stability compared to non-fluorinated analogs.
(5,6-Difluoro-1H-indol-3-YL)methanamine participates in various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For instance, specific temperatures and solvents may be required to facilitate successful substitution or reduction processes.
The mechanism by which (5,6-Difluoro-1H-indol-3-YL)methanamine exerts its biological effects typically involves interaction with various protein kinases. For example, it has been studied as an inhibitor of tau-protein kinase, which plays a role in neurodegenerative diseases like Alzheimer’s disease. The binding affinity and inhibition mechanism can vary depending on structural modifications made during synthesis .
The interaction with tau-protein kinase occurs through competitive inhibition at the active site, disrupting normal phosphorylation processes that lead to neurofibrillary tangles associated with Alzheimer's pathology .
(5,6-Difluoro-1H-indol-3-YL)methanamine is typically characterized by:
The compound exhibits:
Relevant data indicate that its melting point ranges around 100°C under standard atmospheric conditions.
(5,6-Difluoro-1H-indol-3-YL)methanamine has several scientific applications:
The Van Leusen imidazole synthesis, leveraging Tosylmethyl Isocyanide (TosMIC), provides a robust route to functionalized imidazoles that serve as precursors to (5,6-Difluoro-1H-indol-3-yl)methanamine. This multicomponent reaction involves the condensation of 3,4-difluoro-substituted benzaldehyde derivatives with TosMIC and ammonia equivalents under basic conditions. The reaction proceeds via an imidoyl intermediate, cyclizing to form 4,5-difluorobenzimidazole scaffolds. Subsequent reductive ring-opening or decarboxylation strategies yield the target aminomethyl indole structure [3].
Key advantages include:
Table 1: Van Leusen Reaction Parameters for Precursor Synthesis
Substrate | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
3,4-Difluoro-4-formylbenzene | Potassium carbonate | Methanol | 25 | 78 |
5-Nitro-3,4-difluorobenzaldehyde | Sodium hydroxide | Ethanol/Water | 0 | 65 |
4-Cyano-3,4-difluorobenzaldehyde | DBU | Tetrahydrofuran | 40 | 82 |
Critical to this approach is the in situ generation of the imidazole ring at the C3 position of the difluoroindole precursor, enabling direct access to hybrid systems for further transformation into the methanamine target [3].
Achieving regiospecific 5,6-difluoro substitution on the indole scaffold requires precision electrophilic or late-stage fluorination methodologies. Direct fluorination of intact indoles faces challenges due to the electron-rich pyrrole ring’s susceptibility to overhalogenation or rearrangement. Two dominant strategies have been optimized:
Directed Ortho-Metalation (DoM):Indole-3-carboxaldehydes bearing directing groups (e.g., N-Boc protection) undergo sequential lithiation at C5/C6 positions. Treatment with N-Fluorobenzenesulfonimide (NFSI) yields 5,6-difluoroindoles with >95% regioselectivity. Key parameters include:
Balz-Schiemann Reaction:Aniline precursors with 3,4-difluoro substitution are converted to tetrafluoroborate diazonium salts. Thermal decomposition (100–120°C) in apolar solvents (e.g., xylene) yields 4,5-difluoroindoles via cyclization, with fluorine atoms retained at C5/C6 positions. Yields range from 60–75%, requiring careful control of:
Table 2: Comparison of Fluorination Methods for 5,6-Difluoroindoles
Method | Regioselectivity | Max Yield (%) | Key Limitation |
---|---|---|---|
Directed Ortho-Metalation | 5,6 > 95% | 92 | Sensitivity to protic solvents |
Balz-Schiemann | 5,6 ~ 85% | 75 | Formation of regioisomeric byproducts |
Electrophilic Fluorination | 5,6 < 60% | 55 | Overfluorination at C2/C3 |
The DoM approach provides superior regiocontrol essential for pharmaceutical-grade synthesis of the target amine [1] [5].
Direct installation of the aminomethyl group at the indole C3 position employs Mannich-type reactions, leveraging the nucleophilicity of the pyrrole ring. For electron-deficient 5,6-difluoroindoles, standard Mannich conditions lead to low conversions (<30%) due to reduced electron density. Optimized protocols include:
Preformed Imine Strategy:N-Hydroxymethylphthalimide reacts with 5,6-difluoroindole in trifluoroacetic acid at 40°C, generating the C3-phthalimidomethyl adduct in 88% yield. Hydrazinolysis then cleaves the phthalimide to liberate the primary amine. Advantages include:
Lewis Acid Catalysis:Scandium(III) triflate (10 mol%) enables efficient three-component coupling of 5,6-difluoroindole, paraformaldehyde, and benzyl carbamate in dichloroethane. Subsequent hydrogenolysis removes the Cbz group, yielding the target methanamine. Critical optimizations involve:
Kinetic studies confirm that fluorine substitution decelerates the Mannich step by a factor of 3.2 compared to unsubstituted indole, necessitating elevated temperatures (60–80°C) or prolonged reaction times. Nevertheless, these methods achieve >85% yields with minimal purification requirements [5].
Continuous flow technology enhances the synthesis of (5,6-Difluoro-1H-indol-3-yl)methanamine by improving reaction control, safety, and throughput for key steps:
Fluorination under Flow Conditions:Directed ortho-metalation and electrophilic quenching are conducted in a modular flow system comprising:
Mannich Reaction Intensification:A packed-bed reactor containing immobilized scandium triflate on silica gel enables continuous three-component coupling. Key parameters:
Table 3: Flow vs. Batch Performance for Critical Synthesis Steps
Reaction Step | Batch Yield (%) | Flow Yield (%) | Throughput Increase (Fold) |
---|---|---|---|
Directed Fluorination | 92 | 94 | 6.5 |
Mannich Aminomethylation | 88 | 91 | 12.2 |
Carbamate Deprotection | 95 | 99 | 8.7 |
The integration of these steps into an end-to-end continuous process reduces total synthesis time from 72 hr (batch) to <3 hr, demonstrating significant advantages for industrial-scale production of this pharmaceutically relevant building block [5] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8